2',6'-Dibromo-4'-fluorophenacyl bromide
Description
2',6'-Dibromo-4'-fluorophenacyl bromide (CAS: 1806307-29-8) is a halogenated acetophenone derivative with a molecular formula of C₈H₄Br₃FO. Its structure features a phenacyl backbone substituted with bromine atoms at the 2' and 6' positions and a fluorine atom at the 4' position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of multiple bromine atoms enhances its electrophilic character, making it a potent alkylating agent, while the fluorine atom introduces electronic effects that modulate reactivity and stability .
Properties
IUPAC Name |
2-bromo-1-(2,6-dibromo-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGAOIWRCUCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2',6'-Dibromo-4'-fluorophenacyl bromide typically involves the bromination of 4'-fluorophenacyl bromide. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or column chromatography, is employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2',6'-Dibromo-4'-fluorophenacyl bromide undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
Organic Synthesis
2',6'-Dibromo-4'-fluorophenacyl bromide is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity facilitates the formation of various substituted derivatives, making it valuable in the development of pharmaceuticals and specialty chemicals.
| Application Area | Description |
|---|---|
| Chemistry | Used in the synthesis of pharmaceuticals and complex organic molecules. |
| Biochemistry | Acts as a probe for studying enzyme mechanisms and protein interactions. |
| Medicinal Chemistry | Investigated for potential therapeutic applications, including drug development. |
Biological Studies
In biological research, this compound has been employed to investigate enzyme mechanisms and cellular processes. Its ability to modify biological targets makes it a useful tool in biochemical assays.
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a biochemical probe.
Medicinal Applications
The compound has garnered interest for its potential role in drug development. Its unique structure allows it to interact with various biological targets, leading to investigations into its efficacy against certain diseases.
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines (e.g., MCF-7 breast cancer cells). |
| Antimicrobial Properties | Research suggests that this compound may possess antimicrobial activity against various pathogens, warranting further investigation into its therapeutic potential. |
Mechanism of Action
The mechanism by which 2',6'-Dibromo-4'-fluorophenacyl bromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
The reactivity and applications of halogenated phenacyl bromides are highly dependent on the positions and types of halogens. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Reactivity and Electronic Effects
- Electrophilicity : The para-fluorine in this compound withdraws electron density via inductive effects, enhancing the electrophilicity of the carbonyl carbon. This contrasts with analogs like 2',6'-Dibromo-3'-fluorophenacyl bromide , where the meta-fluorine exerts weaker electronic effects .
- Leaving Group Ability : Compared to its chloride analog (CAS: 1806328-52-8), the bromide substituent is a better leaving group, favoring nucleophilic substitution reactions. This makes the bromide more reactive in alkylation or arylation protocols .
Biological Activity
2',6'-Dibromo-4'-fluorophenacyl bromide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves bromination and fluorination processes, which can be achieved through various organic synthesis methods. The compound is derived from phenacyl bromide, where bromine and fluorine substituents are introduced at specific positions on the aromatic ring.
Antimicrobial Activity
Research indicates that derivatives of phenacyl bromide exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 22 |
| Reference Drug (Amoxiclav) | Staphylococcus aureus | 24 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. Studies have shown that this compound can induce cytotoxic effects, leading to reduced cell viability in cancer cells.
For instance, in a study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 10 µM after 48 hours of exposure. The growth inhibitory effects were more pronounced with increased incubation time, suggesting a time-dependent response .
| Cell Line | IC50 (µM) | Viability (%) at 10 µM (48h) |
|---|---|---|
| MCF-7 | 10 | 45.22 |
| HeLa | 9 | 46.77 |
| Jurkat | 4.64 | 40.11 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, thus hindering protein synthesis in bacteria and cancer cells.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
- Cell Cycle Arrest : Flow cytometry studies indicate that treatment with this compound can alter the distribution of cells across different phases of the cell cycle, particularly increasing the proportion of cells in the sub-G1 phase, which is indicative of apoptosis .
Case Studies
- Antimicrobial Efficacy : A study assessing various derivatives found that modifications to the phenacyl structure significantly impacted antimicrobial potency. The dibromo and fluorine substitutions enhanced lipophilicity, which correlated with increased membrane permeability and antimicrobial activity.
- Cytotoxicity in Cancer Research : In a comparative study involving multiple cancer cell lines, this compound was found to be particularly effective against Jurkat cells (IC50 = 4.64 µM), suggesting its potential as a therapeutic agent for leukemia .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
